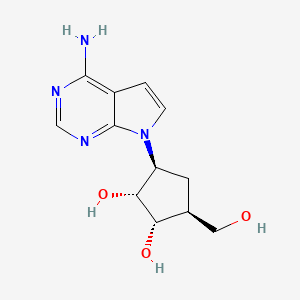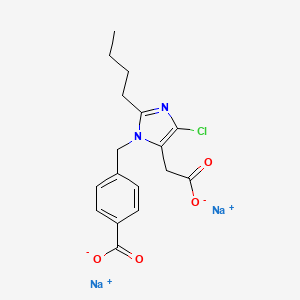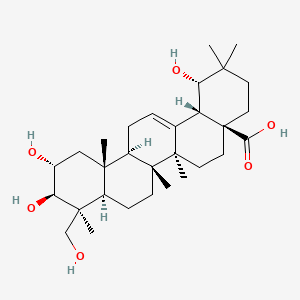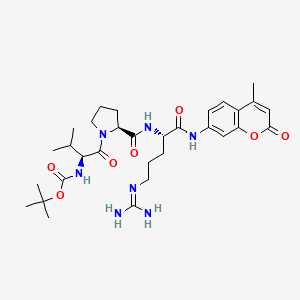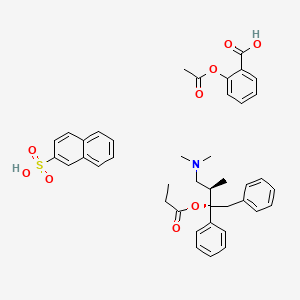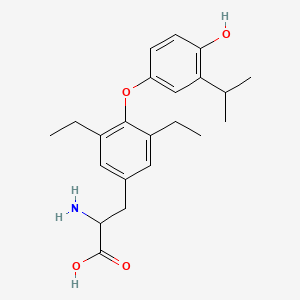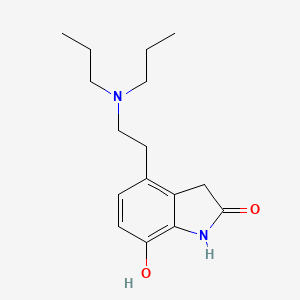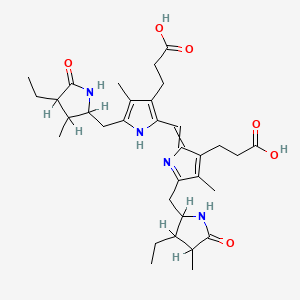
Stercobilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stercobilin (Hydrochlorid) ist ein tetrapyrrolesches Gallensalzpigment und ein Endprodukt des Häm-Katabolismus. Es ist verantwortlich für die braune Farbe des menschlichen Stuhls und wurde erstmals 1932 aus Fäkalien isoliert . This compound (Hydrochlorid) und verwandte Verbindungen wie Urobilin können als Marker für die biochemische Identifizierung von Fäkalienverschmutzungsgraden in Flüssen verwendet werden .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen
This compound (Hydrochlorid) wird durch den Abbau des Häm-Anteils von Hämoglobin gebildet, das in Erythrozyten vorkommt. Makrophagen bauen alternde Erythrozyten ab und wandeln Häm in Biliverdin um, das sich schnell zu freiem Bilirubin reduziert. Bilirubin bindet im Blutstrom fest an Plasmaproteine (insbesondere Albumin) und wird zur Leber transportiert, wo es mit einem oder zwei Glucuronsäure-Resten zu Bilirubin-Diglucuronid konjugiert und als Galle in den Dünndarm ausgeschieden wird. Im Dünndarm wird ein Teil des Bilirubin-Glucuronids durch bakterielle Enzyme im terminalen Ileum wieder zu Bilirubin umgewandelt. Dieses Bilirubin wird durch das bakterielle Enzym Bilirubin-Reduktase weiter zu farblosen Urobilinogen umgewandelt. Urobilinogen, das im Dickdarm verbleibt, kann entweder zu Stercobilinogen reduziert und schließlich zu this compound oxidiert werden, oder es kann direkt zu this compound reduziert werden .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound (Hydrochlorid) ist aufgrund seines natürlichen Vorkommens und der Komplexität seines synthetischen Weges nicht üblich. Es kann in vitro durch Inkubation von Fäkalienhomogenaten über nicht-enzymatische und möglicherweise enzymatische Reaktionen hergestellt werden .
Wissenschaftliche Forschungsanwendungen
Stercobilin (Hydrochlorid) hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Biochemie: Wird als Marker für die biochemische Identifizierung von Fäkalienverschmutzungsgraden in Flüssen verwendet.
Mikrobiom-Studien: Studien zu seiner Rolle im Darmmikrobiom und seiner Interaktion mit anderen Metaboliten.
Wirkmechanismus
This compound (Hydrochlorid) entsteht durch den Abbau des Häm-Anteils von Hämoglobin, das in Erythrozyten vorkommt. Makrophagen bauen alternde Erythrozyten ab und wandeln Häm in Biliverdin um, das sich schnell zu freiem Bilirubin reduziert. Bilirubin bindet fest an Plasmaproteine und wird zur Leber transportiert, wo es mit Glucuronsäure-Resten konjugiert und als Galle in den Dünndarm ausgeschieden wird. Im Dünndarm wird Bilirubin durch bakterielle Enzyme zu Urobilinogen umgewandelt, das weiter zu Stercobilinogen reduziert und schließlich zu this compound oxidiert wird .
Wirkmechanismus
Target of Action
Stercobilin, a tetrapyrrolic bile pigment, is primarily responsible for the brown color of human feces . It is an end-product of heme catabolism . The primary targets of this compound are the macrophage cells . It has been shown that this compound induces proinflammatory activities, including TNF-α and IL-1β induction, in mouse macrophage RAW264 cells .
Mode of Action
This compound interacts with its targets, the macrophages, and induces proinflammatory activities . This interaction results in the production of proinflammatory cytokines, including TNF-α and IL-1β . These cytokines play a crucial role in the immune response, particularly in inflammation and apoptosis.
Biochemical Pathways
This compound is formed through the breakdown of the heme moiety of hemoglobin found in erythrocytes . Macrophages break down senescent erythrocytes and break the heme down into biliverdin, which rapidly reduces to free bilirubin . This bilirubin is further converted to colorless urobilinogen . Urobilinogen that remains in the colon can either be reduced to stercobilinogen and finally oxidized to this compound, or it can be directly reduced to this compound .
Pharmacokinetics
It is known that this compound is formed in the intestine and excreted in the feces . Recent studies have detected this compound in mice plasma for the first time, suggesting that this compound is potentially reabsorbed and circulated through the blood system .
Result of Action
The action of this compound results in the induction of proinflammatory activities in macrophages . This leads to the production of proinflammatory cytokines, which can contribute to low-level chronic inflammation in certain conditions . This compound is also responsible for the brown color of human feces .
Action Environment
The action of this compound is influenced by the intestinal microflora . The intestinal bacteria produce some molecules, including this compound, that can trigger pathological signals . Changes in the intestinal microbiota can therefore influence the action, efficacy, and stability of this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Stercobilin (hydrochloride) is synthesized through the breakdown of the heme moiety of hemoglobin found in erythrocytes. Macrophages break down senescent erythrocytes and convert heme into biliverdin, which rapidly reduces to free bilirubin. Bilirubin binds tightly to plasma proteins (especially albumin) in the bloodstream and is transported to the liver, where it is conjugated with one or two glucuronic acid residues into bilirubin diglucuronide and secreted into the small intestine as bile. In the small intestine, some bilirubin glucuronide is converted back to bilirubin via bacterial enzymes in the terminal ileum. This bilirubin is further converted to colorless urobilinogen by the bacterial enzyme bilirubin reductase. Urobilinogen that remains in the colon can either be reduced to stercobilinogen and finally oxidized to this compound, or it can be directly reduced to this compound .
Industrial Production Methods
Industrial production of this compound (hydrochloride) is not commonly practiced due to its natural occurrence and the complexity of its synthetic pathway. it can be produced in vitro by incubating fecal homogenates via non-enzymatic and possibly enzymatic reactions .
Analyse Chemischer Reaktionen
Reaktionstypen
Stercobilin (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Konjugationsreaktionen.
Häufige Reagenzien und Bedingungen
Oxidation: Stercobilinogen wird in Gegenwart von Sauerstoff zu this compound oxidiert.
Reduktion: Bilirubin wird durch bakterielle Enzyme zu Urobilinogen reduziert.
Konjugation: Bilirubin wird in der Leber mit Glucuronsäure-Resten konjugiert.
Hauptprodukte
Oxidation: this compound
Reduktion: Urobilinogen
Konjugation: Bilirubin-Diglucuronid
Vergleich Mit ähnlichen Verbindungen
Stercobilin (Hydrochlorid) ähnelt anderen Gallensalzpigmenten wie Urobilin und Biliverdin. Es ist einzigartig in seiner Rolle als Endprodukt des Häm-Katabolismus und seiner Verantwortung für die braune Farbe des menschlichen Stuhls .
Ähnliche Verbindungen
Urobilin: Ein weiteres Gallensalzpigment, das als Marker für Fäkalienverschmutzung verwendet wird.
Biliverdin: Ein Zwischenprodukt beim Abbau von Häm zu Bilirubin.
This compound (Hydrochlorid) zeichnet sich durch seine spezifische Rolle in den letzten Stadien des Häm-Katabolismus und sein Potenzial als Biomarker für verschiedene Erkrankungen aus .
Eigenschaften
CAS-Nummer |
34217-90-8 |
|---|---|
Molekularformel |
C33H46N4O6 |
Molekulargewicht |
594.7 g/mol |
IUPAC-Name |
3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[[(2S,3R,4R)-4-ethyl-3-methyl-5-oxopyrrolidin-2-yl]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(2S,3R,4R)-3-ethyl-4-methyl-5-oxopyrrolidin-2-yl]methyl]-4-methylpyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C33H46N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h15-16,19-21,26-27,34H,7-14H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b29-15-/t16-,19-,20-,21-,26+,27+/m1/s1 |
InChI-Schlüssel |
TYOWQSLRVAUSMI-MDPOYLMYSA-N |
SMILES |
CCC1C(C(=O)NC1CC2=NC(=CC3=C(C(=C(N3)CC4C(C(C(=O)N4)CC)C)C)CCC(=O)O)C(=C2C)CCC(=O)O)C |
Isomerische SMILES |
CC[C@@H]1[C@H](C(=O)N[C@H]1CC2=N/C(=C\C3=C(C(=C(N3)C[C@H]4[C@@H]([C@H](C(=O)N4)CC)C)C)CCC(=O)O)/C(=C2C)CCC(=O)O)C |
Kanonische SMILES |
CCC1C(C(=O)NC1CC2=NC(=CC3=C(C(=C(N3)CC4C(C(C(=O)N4)CC)C)C)CCC(=O)O)C(=C2C)CCC(=O)O)C |
Key on ui other cas no. |
34217-90-8 |
Synonyme |
stercobilin stercobilin III alpha |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



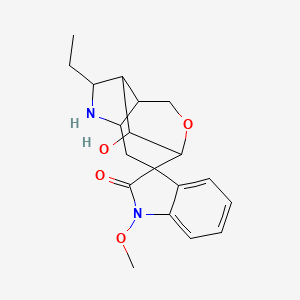
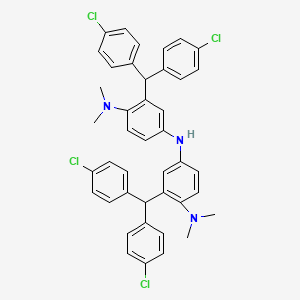
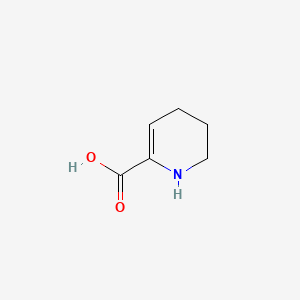
![2-(4-Chloro-phenyl)-2,5,6,7,8,9-hexahydro-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B1217275.png)
![(5R,6R)-3-[2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1217276.png)
